

Comparative Analysis of N1-Methoxymethyl Picrinine Derivatives: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of picrinine derivatives. While specific SAR studies on a series of **N1-Methoxymethyl picrinine** derivatives are not extensively available in the current literature, this document leverages available data on related akuammiline alkaloids to infer potential relationships and guide future research. The data presented here focuses on the anti-proliferative effects of picrinine analogs on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of various akuammiline alkaloid derivatives against RA-FLSs. The data is extracted from a study by Wei Wang, et al. (2023), which provides valuable insights into the SAR of the picrinine scaffold.^{[1][2]}

Table 1: Anti-Proliferative Activity of Akuammiline Alkaloid Derivatives against RA-FLSs

Compound Number	R ¹	R ²	R ³	IC ₅₀ (μM)[1]
(-)-Picrinine	H	H	H	>10
9	H	N ₃	H	3.22 ± 0.29
17c	SO ₂ -Ph	H	H	3.21 ± 0.31
17a	SO ₂ -CH ₃	H	H	7.96 ± 0.46
17d	SO ₂ -(p-Cl-Ph)	H	H	9.14 ± 0.55
17f	SO ₂ -(p-F-Ph)	H	H	8.34 ± 0.53
10	H	OH	H	>10
13	H	OAc	H	>10
17b	SO ₂ -(p-Me-Ph)	H	H	>10
17e	SO ₂ -(p-Br-Ph)	H	H	>10
20a	H	H	N(CH ₂ CO-triazole-Ph)	>10
20b	H	H	N(CH ₂ CO-triazole-p-F-Ph)	>10
20c	H	H	N(CH ₂ CO-triazole-p-Cl-Ph)	>10

Note: The parent compound, (-)-picrinine, showed weak activity. The introduction of an azido group at R² (compound 9) and a phenylsulfonyl group at R¹ (compound 17c) significantly enhanced the anti-proliferative activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) Proliferation Assay

This protocol outlines the methodology used to assess the anti-proliferative effects of picrinine derivatives on RA-FLSs.

Cell Culture:

- Human RA-FLSs are obtained from synovial tissues of patients with rheumatoid arthritis, following ethical guidelines and informed consent.[3][4]
- The tissues are minced and digested with collagenase to isolate the FLSs.[3]
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂. [4]

Proliferation Assay (MTT Assay):

- RA-FLSs are seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (picrinine derivatives) or vehicle control (e.g., DMSO).
- After incubation for a specified period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves. [5]

5-Lipoxygenase (5-LOX) Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of compounds on the 5-lipoxygenase enzyme, a key enzyme in the inflammatory pathway.

Materials:

- 5-Lipoxygenase enzyme (human recombinant or from a suitable source)
- Linoleic acid or arachidonic acid (substrate)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Test compounds and a known inhibitor (e.g., Zileuton) as a positive control.

Procedure:

- The reaction mixture is prepared in a cuvette containing the phosphate buffer and the substrate at a final concentration of 100 μ M.^[6]
- The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
- The reaction is initiated by adding the 5-LOX enzyme solution.
- The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.^[7]
- The inhibitory activity is calculated as the percentage of inhibition of the enzyme activity compared to the vehicle control.
- The IC₅₀ value is determined from the dose-response curve.

In Vivo Antitussive Activity Assay (Guinea Pig Model)

This protocol describes a method to evaluate the cough-suppressant effects of test compounds in guinea pigs.

Animals:

- Male Dunkin-Hartley guinea pigs (300-500 g) are used for the study.

Procedure:

- The test compound or vehicle is administered to the guinea pigs via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- After a predetermined time, the animals are placed in a whole-body plethysmograph chamber.
- Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid (0.3 M) or capsaicin.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- The number of coughs is recorded for a specific period (e.g., 10 minutes) using a specialized software that detects the characteristic sound and pressure changes associated with coughing.
- The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the vehicle-treated control group.

Ovalbumin (OVA)-Induced Asthma Model in Mice

This model is used to assess the anti-asthmatic potential of compounds by mimicking allergic airway inflammation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Sensitization:

- BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 14).[\[1\]](#)

Challenge:

- Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.[\[11\]](#)

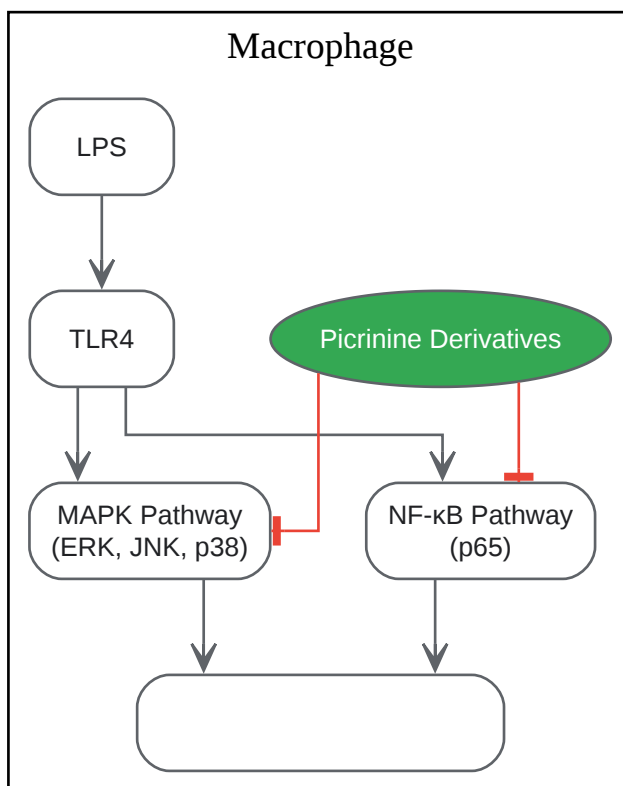
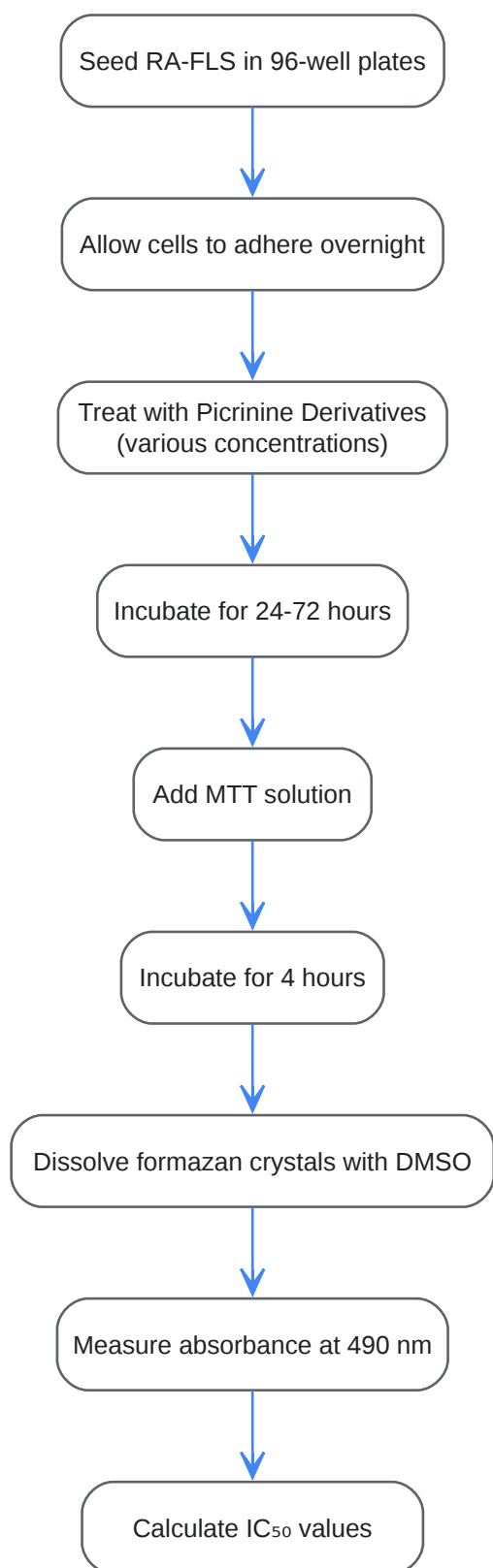
Treatment and Evaluation:

- The test compound is administered to the mice before each OVA challenge.

- 24 hours after the final challenge, various parameters are assessed, including:
 - Airway hyperresponsiveness: Measured using a whole-body plethysmograph in response to a bronchoconstrictor like methacholine.
 - Bronchoalveolar lavage fluid (BALF) analysis: The lungs are lavaged, and the collected fluid is analyzed for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[\[1\]](#)
 - Lung histology: The lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammation and mucus production.[\[1\]](#)

Visualizations

Structure-Activity Relationship of Picrinine Derivatives



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